molecular formula C11H9ClN2OS B14659969 N-[(2-amino-5-chlorophenyl)-thiophen-2-ylmethylidene]hydroxylamine

N-[(2-amino-5-chlorophenyl)-thiophen-2-ylmethylidene]hydroxylamine

Cat. No.: B14659969
M. Wt: 252.72 g/mol
InChI Key: FTWLZELLWWXOKU-UHFFFAOYSA-N
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Description

N-[(2-amino-5-chlorophenyl)-thiophen-2-ylmethylidene]hydroxylamine is a complex organic compound that features a unique combination of functional groups, including an amino group, a chlorophenyl group, and a thiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-amino-5-chlorophenyl)-thiophen-2-ylmethylidene]hydroxylamine typically involves the condensation of 2-amino-5-chlorobenzaldehyde with thiophene-2-carboxaldehyde in the presence of hydroxylamine hydrochloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2-amino-5-chlorophenyl)-thiophen-2-ylmethylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Oximes, nitroso derivatives.

    Reduction: Amines, hydroxylamines.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

N-[(2-amino-5-chlorophenyl)-thiophen-2-ylmethylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-[(2-amino-5-chlorophenyl)-thiophen-2-ylmethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2-amino-5-chlorophenyl)-thiophen-2-ylmethylidene]hydroxylamine shares structural similarities with other compounds such as N-[(2-amino-5-bromophenyl)-thiophen-2-ylmethylidene]hydroxylamine and N-[(2-amino-5-fluorophenyl)-thiophen-2-ylmethylidene]hydroxylamine.
  • Amines: Compounds like aniline and benzylamine also contain amino groups and can undergo similar types of reactions.

Uniqueness

  • The presence of both the chlorophenyl and thiophenyl groups in this compound imparts unique chemical properties, such as enhanced reactivity and potential biological activity.
  • The specific arrangement of functional groups allows for targeted interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H9ClN2OS

Molecular Weight

252.72 g/mol

IUPAC Name

N-[(2-amino-5-chlorophenyl)-thiophen-2-ylmethylidene]hydroxylamine

InChI

InChI=1S/C11H9ClN2OS/c12-7-3-4-9(13)8(6-7)11(14-15)10-2-1-5-16-10/h1-6,15H,13H2

InChI Key

FTWLZELLWWXOKU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=NO)C2=C(C=CC(=C2)Cl)N

Origin of Product

United States

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